2-Acetyl-3-methylcyclohexanone
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Overview
Description
2-Acetyl-3-methylcyclohexanone is an organic compound belonging to the class of ketones It features a cyclohexane ring substituted with an acetyl group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-methylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 2-methylcyclohexanol using an oxidizing agent such as chromic acid or potassium permanganate . Another method includes the partial hydrogenation of the corresponding cresol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of methylcyclohexanone derivatives. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2-acetyl-3-methylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-3-methylcyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylcyclohexanone involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interaction with biological molecules . The enol form can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
2-Methylcyclohexanone: Shares a similar cyclohexane ring structure but lacks the acetyl group.
3-Methylcyclohexanone: Similar structure with the methyl group at the third position but without the acetyl group.
Cyclohexanone: The parent compound without any substituents.
Uniqueness: 2-Acetyl-3-methylcyclohexanone is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
14580-53-1 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-acetyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-3-5-8(11)9(6)7(2)10/h6,9H,3-5H2,1-2H3 |
InChI Key |
HNEWIZODWMVGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1C(=O)C |
Origin of Product |
United States |
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